molecular formula C25H21BrN2OS B4701055 N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Cat. No. B4701055
M. Wt: 477.4 g/mol
InChI Key: CXFHMGVPIOTRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide, also known as BPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTP is a member of the thiazole class of compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to act as a dopamine transporter ligand, binding to the transporter and blocking the reuptake of dopamine. This could lead to increased dopamine levels in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase dopamine levels in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease and ADHD. This compound has also been found to have analgesic effects, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is its potential as a ligand for the dopamine transporter, which could have implications for the treatment of neurological disorders. Another advantage is its potential use as a radioligand in PET imaging studies. However, one limitation of this compound is its limited solubility, which could make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide. One area of interest is the development of new synthesis methods that could improve the yield and purity of this compound. Another area of interest is the development of new applications for this compound, such as its potential use as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the brain and body.

Scientific Research Applications

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a ligand for the dopamine transporter, which could have implications for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies.

properties

IUPAC Name

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2OS/c1-18-24(20-12-6-3-7-13-20)27-25(30-18)28(22-15-9-8-14-21(22)26)23(29)17-16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFHMGVPIOTRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N(C2=CC=CC=C2Br)C(=O)CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
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N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
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N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
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N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Reactant of Route 5
N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Reactant of Route 6
N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

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